molecular formula C14H14N4O3 B11044901 2-{5-Methyl-7-nitro-2-phenylimidazo[1,5-a][1,3]diazol-1-yl}ethanol

2-{5-Methyl-7-nitro-2-phenylimidazo[1,5-a][1,3]diazol-1-yl}ethanol

Cat. No.: B11044901
M. Wt: 286.29 g/mol
InChI Key: LXMYZBMXERYDJW-UHFFFAOYSA-N
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Description

2-(5-METHYL-7-NITRO-2-PHENYL-1H-IMIDAZO[1,5-A]IMIDAZOL-1-YL)-1-ETHANOL is a complex organic compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by its unique structure, which includes a nitro group, a phenyl group, and an ethanol moiety. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-METHYL-7-NITRO-2-PHENYL-1H-IMIDAZO[1,5-A]IMIDAZOL-1-YL)-1-ETHANOL typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-phenylimidazole with nitroethane under basic conditions, followed by nitration and subsequent reduction to introduce the nitro group. The final step involves the addition of an ethanol moiety through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully chosen to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(5-METHYL-7-NITRO-2-PHENYL-1H-IMIDAZO[1,5-A]IMIDAZOL-1-YL)-1-ETHANOL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-(5-METHYL-7-NITRO-2-PHENYL-1H-IMIDAZO[1,5-A]IMIDAZOL-1-YL)-1-ETHANOL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-METHYL-7-NITRO-2-PHENYL-1H-IMIDAZO[1,5-A]IMIDAZOL-1-YL)-1-ETHANOL involves its interaction with specific molecular targets. The nitro group is known to undergo bioreduction, forming reactive intermediates that can interact with cellular components, leading to antimicrobial and anticancer effects. The compound may also inhibit specific enzymes or signaling pathways, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-METHYL-7-NITRO-2-PHENYL-1H-IMIDAZO[1,5-A]IMIDAZOL-1-YL)-1-ETHANOL is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C14H14N4O3

Molecular Weight

286.29 g/mol

IUPAC Name

2-(5-methyl-7-nitro-2-phenylimidazo[1,2-c]imidazol-1-yl)ethanol

InChI

InChI=1S/C14H14N4O3/c1-10-15-13(18(20)21)14-16(7-8-19)12(9-17(10)14)11-5-3-2-4-6-11/h2-6,9,19H,7-8H2,1H3

InChI Key

LXMYZBMXERYDJW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C2N1C=C(N2CCO)C3=CC=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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